Product packaging for 1-Chloropyrido[3,4-d]pyridazin-4(3H)-one(Cat. No.:)

1-Chloropyrido[3,4-d]pyridazin-4(3H)-one

Cat. No.: B11761831
M. Wt: 181.58 g/mol
InChI Key: GWSWZKKINHJXCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloropyrido[3,4-d]pyridazin-4(3H)-one is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a chloropyridopyridazine scaffold, which is a privileged structure in the design and synthesis of biologically active molecules. The presence of the chlorine atom makes it a versatile synthetic handle for further functionalization via nucleophilic aromatic substitution, allowing researchers to develop a diverse array of derivatives . The pyridopyridazine core is recognized as a valuable scaffold in the development of kinase inhibitors. Research into structurally related compounds has demonstrated potential in targeting key signaling pathways. For instance, optimized molecules based on similar dihydropyridopyridazine and dihydropyridopyrazin-one scaffolds have been identified as highly selective inhibitors of Mitogen-Activated Protein Kinase Kinase 4 (MKK4), a promising target for liver regenerative therapies . Other studies highlight analogs, such as pyrido[2,3-d]pyrimidine derivatives, showing potent activity as selective inhibitors of mutant epidermal growth factor receptor (EGFR L858R/T790M ) in non-small cell lung cancer (NSCLC) research . Furthermore, substituted pyrido[3,4-d]pyridazinone derivatives have been synthesized and evaluated for in vitro anti-inflammatory and cytotoxic activities, underscoring the therapeutic potential of this chemical class . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use. Researchers can leverage this high-quality building block to explore new chemical space and develop novel compounds for biological screening.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClN3O B11761831 1-Chloropyrido[3,4-d]pyridazin-4(3H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

1-chloro-3H-pyrido[3,4-d]pyridazin-4-one

InChI

InChI=1S/C7H4ClN3O/c8-6-4-1-2-9-3-5(4)7(12)11-10-6/h1-3H,(H,11,12)

InChI Key

GWSWZKKINHJXCB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=NNC2=O)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Chloropyrido 3,4 D Pyridazin 4 3h One and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Pyrido[3,4-d]pyridazinone Core

Retrosynthetic analysis is a technique for planning chemical syntheses by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For the bicyclic pyrido[3,4-d]pyridazinone core, several strategic disconnections can be envisioned to guide the design of synthetic routes.

The most logical disconnections focus on the bonds formed during the final ring-closing steps. Key strategies include:

Disconnection of the N-N bond: This is a common strategy for pyridazine (B1198779) rings, leading back to a 1,6-dicarbonyl compound derived from a pyridine (B92270) precursor.

Disconnection of the Pyridazine Ring: Breaking the C-N and C-C bonds of the pyridazinone ring suggests a synthesis starting from a functionalized pyridine derivative. A primary approach involves disconnecting the bonds adjacent to the nitrogen atoms, which points to a precursor like a pyridine-3,4-dicarboxylic acid derivative (or its synthetic equivalent like a diester or dinitrile) that can be cyclized with hydrazine (B178648).

Disconnection of the Pyridine Ring: While less common for building this specific core, one could theoretically construct the pyridine ring onto a pre-existing pyridazinone, although this is generally a more complex route.

A primary retrosynthetic pathway for the pyrido[3,4-d]pyridazinone core is illustrated below. This approach disconnects the pyridazine ring, identifying a substituted pyridine as a key intermediate. This strategy simplifies the target molecule to a pyridine-3,4-dicarboxylate precursor, which is often more accessible.

Retrosynthetic Pathway:

Target Molecule: 1-Chloropyrido[3,4-d]pyridazin-4(3H)-one.

First Disconnection (C-N bond): The formation of the pyridazinone ring from a hydrazine derivative is a standard method. This leads back to a pyridine-3,4-dicarbonyl precursor.

Second Disconnection (Functional Group Interconversion): The precursor can be simplified to a pyridine-3,4-dicarboxylic acid ester.

Simplification to Starting Materials: This pyridine diester can often be prepared from simpler acyclic precursors via established pyridine synthesis methods, such as the Hantzsch pyridine synthesis. advancechemjournal.com

This analysis highlights that the most synthetically viable routes hinge on the cyclization of appropriately substituted pyridine precursors.

Established Cyclization Protocols for the Pyrido[3,4-d]pyridazinone Nucleus

The construction of the fused pyridopyridazinone system relies on robust cyclization reactions. Several classical and modern methods have been adapted for this purpose.

Widman-Stoermer Synthesis Approaches for Pyridopyridazines

The Widman-Stoermer synthesis is a classic method for forming cinnoline rings through the cyclization of diazotized o-aminoarylethylenes. drugfuture.comquimicaorganica.org This reaction can be adapted for the synthesis of pyridopyridazines. The general mechanism involves the diazotization of an aminopyridine bearing an unsaturated substituent (e.g., vinyl, propenyl) at an adjacent position. The resulting diazonium salt then undergoes an intramolecular electrophilic attack on the double bond to facilitate ring closure. colab.ws

While originally for cinnolines, this strategy was applied to synthesize pyrido[3,4-c]pyridazines from 4-propenyl-3-aminopyridines. mdpi.com The reaction typically proceeds in one pot but often results in low to moderate yields (14-17%). mdpi.comresearchgate.net The presence of an electron-donating group on the alkene facilitates the cyclization, whereas electron-withdrawing groups can hinder it. colab.ws

Precursor TypeReactionProductYield (%)
4-Propenyl-3-aminopyridineOne-pot diazotization/cyclizationPyrido[3,4-c]pyridazine14-17
4-Acetyl-3-aminopyridineBorsche reaction (related cyclization)Pyrido[3,4-c]pyridazin-4-one38

This table presents examples of Widman-Stoermer type reactions and related cyclizations for the synthesis of pyridopyridazine cores.

Japp-Klingemann Cyclization in Halogenated Pyridopyridazinone Formation

The Japp-Klingemann reaction is a powerful tool for synthesizing hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts. wikipedia.org These hydrazone intermediates are versatile precursors for creating heterocyclic rings. researchgate.net This methodology has been successfully employed to construct substituted pyridopyridazinone skeletons. mdpi.com

The synthesis of an 8-chloro-3-methyl-pyridopyridazine-4-one demonstrates this approach. The process begins with the diazotization of 2-chloro-3-aminopyridine. The resulting diazonium salt is then coupled with ethyl-2-methyl-acetoacetate to form a hydrazone via the Japp-Klingemann reaction. The subsequent step involves the acid-catalyzed cyclization of the isolated hydrazone, typically using a strong acid like polyphosphoric acid, to yield the final halogenated pyridopyridazinone product. mdpi.comresearchgate.net This method offers a strategic route to introduce substituents and halogen atoms onto the pyridopyridazinone core from readily available starting materials. mdpi.com

Reaction Sequence:

Diazotization: 2-Chloro-3-aminopyridine → 2-Chloro-pyridin-3-yl diazonium salt

Japp-Klingemann Coupling: Diazonium salt + Ethyl-2-methyl-acetoacetate → Hydrazone intermediate

Cyclization: Hydrazone intermediate + Polyphosphoric Acid → 8-Chloro-3-methyl-pyridopyridazine-4-one

Hydrazine-Mediated Ring Closure Reactions for Pyrido[3,4-d]pyridazin-4(3H)-one

The most direct and common method for constructing the pyridazinone ring in the pyrido[3,4-d]pyridazinone system is through condensation with hydrazine or its derivatives. nih.gov This strategy involves a pyridine precursor bearing two electrophilic functional groups at the C-3 and C-4 positions.

Suitable functional groups on the pyridine ring include esters, carboxylic acids, ketones, or nitriles. The reaction of a pyridine-3,4-dicarboxylate ester with hydrazine hydrate is a typical example. The reaction proceeds via a double nucleophilic attack by the hydrazine, first forming a hydrazide intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable, fused pyridazinone ring. mdpi.com

Pyridine PrecursorReagentProduct Core
Diethyl pyridine-3,4-dicarboxylateHydrazine HydratePyrido[3,4-d]pyridazine-1,4-dione
Ethyl 3-acetylisonicotinateHydrazine Hydrate1-Methylpyrido[3,4-d]pyridazin-4(3H)-one
3,4-DicyanopyridineHydrazine Hydrate1-Aminopyrido[3,4-d]pyridazin-4(3H)-one

This table illustrates various pyridine precursors suitable for hydrazine-mediated cyclization to form the pyrido[3,4-d]pyridazinone nucleus.

Regioselective Functionalization and Derivatization of the Pyrido[3,4-d]pyridazinone Core

Following the construction of the core structure, regioselective functionalization is essential for synthesizing specific analogues. Halogenation is a key transformation that introduces a versatile handle for further cross-coupling reactions.

Selective Halogenation Strategies at Defined Positions (e.g., C-8)

Achieving regioselective halogenation on the pyrido[3,4-d]pyridazinone core requires careful consideration of the electronic properties of the bicyclic system. The pyridine ring within the fused structure is electron-deficient, making electrophilic aromatic substitution challenging without activating substituents.

Strategies for selective halogenation include:

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-1 Position of this compound

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of heteroaromatic systems. In the context of this compound, the chlorine atom at the C-1 position is susceptible to displacement by various nucleophiles. This reactivity is enhanced by the electron-deficient nature of the pyridopyridazinone ring system.

The reaction typically involves the treatment of the chloro-substituted precursor with a primary or secondary amine, often in a polar solvent and sometimes at elevated temperatures, to yield the corresponding 1-amino-substituted derivatives. This method is highly effective for creating C-N bonds and introducing a wide array of amine-containing side chains, which can be crucial for biological activity, such as in the development of PARP-1 inhibitors. nih.gov

Table 1: Examples of SNAr Reactions with this compound Analogues

Nucleophile (Amine)ProductReaction ConditionsYield (%)
4-(Piperidin-1-yl)piperidine1-(4-(Piperidin-1-yl)piperidin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-oneEthanol, Reflux, 12h85
1-(Piperidin-4-yl)pyrrolidin-2-one1-(1-(Pyrrolidin-2-on-1-yl)piperidin-4-ylamino)pyrido[3,4-d]pyridazin-4(3H)-oneN/AN/A
4-Aminopiperidine-1-carboxamide1-(1-Carboxamidopiperidin-4-ylamino)pyrido[3,4-d]pyridazin-4(3H)-oneN/AN/A

Note: The data in this table is based on reactions performed on a closely related 3-substituted-1-chloropyrido[3,4-d]pyridazin-4(3H)-one scaffold as detailed in the synthesis of PARP-1 inhibitors. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, allowing for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. For intermediates like this compound, these reactions open up pathways to a vast array of derivatives that are inaccessible through traditional methods.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organoboron species with a halide. For the pyridopyridazinone core, a Suzuki coupling can introduce various aryl or heteroaryl substituents at the C-1 position. These reactions are typically catalyzed by a palladium(0) complex with a suitable ligand and require a base. The introduction of aromatic rings can significantly influence the pharmacological properties of the molecule, for instance, by engaging in π-π stacking interactions within a biological target's active site. nih.gov

Buchwald-Hartwig Amination: This is another cornerstone of palladium catalysis, specifically for the formation of C-N bonds. It offers an alternative to classical SNAr reactions and is particularly useful for coupling less reactive amines or when milder conditions are required. This reaction has been instrumental in the synthesis of numerous pharmaceuticals containing arylamine moieties.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Pyridazine and Pyridine Scaffolds

Reaction TypeSubstrateCoupling PartnerCatalyst/LigandProduct Type
Suzuki-Miyaura3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)aryl-boronic acidsPd(PPh₃)₄3-(Hetero)aryl-6-(thiophen-2-yl)pyridazine
Buchwald-HartwigAryl HalidesPrimary/Secondary AminesPd(0) or Pd(II) / Phosphine LigandsAryl Amines

Note: This table presents general examples of palladium-catalyzed reactions on related heterocyclic systems to illustrate the methodology's potential for functionalizing the this compound core.

Introduction of Diverse Substituents via Advanced Organic Transformations

Beyond SNAr and palladium-catalyzed cross-coupling, other advanced organic transformations can be employed to introduce chemical diversity to the pyrido[3,4-d]pyridazinone scaffold. These methods can be used to modify substituents that have been introduced in earlier steps. For example, if a substituent with a reactive handle (like an ester, a nitro group, or a protected amine) is introduced at the C-1 position, it can be further elaborated.

For instance, a nitro group introduced via a Suzuki coupling can be reduced to an amine, which can then be acylated or alkylated. An ester group can be hydrolyzed to a carboxylic acid, which can then participate in amide bond formation. These sequential transformations allow for the construction of complex side chains designed to optimize interactions with a biological target. In the context of PARP-1 inhibitors, such modifications are critical for fine-tuning the potency and pharmacokinetic properties of the compounds. nih.gov

Process Optimization and Scalability Considerations in Pyrido[3,4-d]pyridazinone Synthesis

The transition of a synthetic route from laboratory-scale to large-scale production presents numerous challenges that must be addressed through process optimization. For the synthesis of pyrido[3,4-d]pyridazinone-based drug candidates, scalability is a critical factor for ensuring commercially viable manufacturing.

Key considerations for process optimization include:

Reagent Cost and Availability: Reagents that are inexpensive and readily available in large quantities are preferred. For palladium-catalyzed reactions, minimizing the catalyst loading is a significant goal due to the high cost of palladium.

Reaction Conditions: Optimization of reaction parameters such as temperature, concentration, and reaction time is crucial for maximizing yield and throughput while ensuring safety. The use of hazardous reagents or solvents that are difficult to handle on a large scale should be avoided.

Purification: Chromatographic purifications, which are common in laboratory-scale synthesis, are often impractical for large-scale production. Developing reaction conditions that lead to high-purity products that can be isolated by crystallization or simple extraction is highly desirable.

For instance, in the development of PARP inhibitors, ensuring the regioselectivity of substitutions on the pyridopyridazinone core on a large scale is a significant challenge that requires careful control of reaction conditions. The stability of intermediates and the final product under the process conditions must also be thoroughly investigated.

Chemical Reactivity and Mechanistic Investigations of 1 Chloropyrido 3,4 D Pyridazin 4 3h One

Electrophilic and Nucleophilic Character of the Pyrido[3,4-d]pyridazin-4(3H)-one System

The pyrido[3,4-d]pyridazin-4(3H)-one core possesses a complex electronic landscape, rendering it susceptible to both electrophilic and nucleophilic attack at various positions. The pyridine (B92270) ring, being electron-deficient due to the electronegativity of the nitrogen atom, can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. Conversely, the pyridazinone ring, containing two adjacent nitrogen atoms, exhibits a more intricate electronic distribution.

Reaction Mechanisms of the Chlorine Atom in 1-Chloropyrido[3,4-d]pyridazin-4(3H)-one

The chlorine atom at the C-1 position is the most reactive site for nucleophilic substitution on the this compound scaffold. This reactivity is a cornerstone of its utility as a synthetic intermediate, allowing for the introduction of a wide array of functional groups.

Detailed Analysis of SNAr Pathways for C-1 Chlorine Displacement

The displacement of the chlorine atom at the C-1 position predominantly proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is facilitated by the electron-deficient nature of the pyridazinone ring, which can stabilize the intermediate Meisenheimer complex. The general mechanism involves two key steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing groups and the heterocyclic ring system.

Chloride Elimination: The leaving group, a chloride ion, is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

Kinetic studies on analogous systems, such as the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with biothiols, have provided a deep understanding of SNAr mechanisms. nsf.govnih.govresearchgate.net These studies often reveal that the reaction can proceed through either a stepwise pathway, with a distinct Meisenheimer intermediate, or a concerted mechanism, depending on the nature of the nucleophile, the solvent, and the specific electronic properties of the aromatic system. nsf.govnih.govresearchgate.net For this compound, the presence of the fused pyridine ring and the lactam functionality would significantly influence the stability of the Meisenheimer complex and thus the reaction kinetics.

Reactivity with Nitrogen and Sulfur Nucleophiles

The C-1 chlorine atom of this compound readily reacts with a variety of nitrogen and sulfur nucleophiles. This reactivity allows for the synthesis of diverse derivatives with potential biological activities.

Nitrogen Nucleophiles: Primary and secondary amines are common nucleophiles used to displace the C-1 chlorine. These reactions are typically carried out in the presence of a base to neutralize the HCl generated. The resulting 1-amino-pyrido[3,4-d]pyridazin-4(3H)-one derivatives are valuable intermediates for further functionalization. The synthesis of related 4-aminopyridazine (B156604) derivatives from their chloro precursors highlights the feasibility of such transformations. chemicalbook.comgoogle.com

Sulfur Nucleophiles: Thiols and their corresponding thiolates are potent nucleophiles that can effectively displace the chlorine atom to form 1-thioether derivatives. The higher nucleophilicity of sulfur compared to nitrogen often leads to faster reaction rates under similar conditions. Kinetic studies on the reactions of halo-nitrobenzenes with biothiols have demonstrated the efficiency of sulfur nucleophiles in SNAr reactions. nih.govresearchgate.net

Below is an interactive data table summarizing the expected reactivity based on analogous systems.

NucleophileProduct TypeExpected ReactivityReference Analogues
Primary Amines (e.g., R-NH2)1-Alkyl/Aryl-amino derivativesGood to ExcellentDichloropyridazine reactions
Secondary Amines (e.g., R2NH)1-Dialkyl/Aryl-amino derivativesGood to ExcellentPyrido[3,4-d]pyrimidine synthesis mdpi.com
Thiols (e.g., R-SH)1-Thioether derivativesExcellentReactions of biothiols with chloro-nitrobenzenes nih.govresearchgate.net
Hydrazine (B178648)1-Hydrazinyl derivativesGoodSynthesis of pyridazinone derivatives

Tautomerism and Isomerism of Pyrido[3,4-d]pyridazinone Scaffolds and their Impact on Reactivity

The pyrido[3,4-d]pyridazin-4(3H)-one scaffold can exist in different tautomeric forms, primarily the lactam and lactim forms. The lactam form, with the carbonyl group at C-4 and a proton on the N-3 nitrogen, is generally the more stable tautomer. However, the lactim form, characterized by a hydroxyl group at C-4 and a double bond between C-4 and N-3, can also exist in equilibrium.

The position of this tautomeric equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the ring system. researchgate.net For instance, studies on analogous pyrido[3,4-c]pyridazine-4-one systems have shown the predominance of the keto tautomer in polar solvents. mdpi.com The tautomeric state of the molecule can have a profound impact on its reactivity. The lactam form emphasizes the electrophilic character of the C-1 position, priming it for nucleophilic attack. In contrast, the lactim form introduces a potentially nucleophilic hydroxyl group, which could alter the reaction pathways, for example, by participating in intramolecular hydrogen bonding or acting as a directing group in certain reactions. The presence of the lactam-lactim tautomerism is a critical consideration in planning synthetic strategies involving this scaffold.

Advanced Organic Reaction Applications for Structural Transformations

The reactive chlorine atom at the C-1 position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-heterocycle with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for introducing aryl or vinyl substituents at the C-1 position. Palladium-catalyzed cross-coupling reactions have been successfully applied to various pyridazine (B1198779) and related heterocyclic systems. researchgate.netdntb.gov.ua

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the chloro-heterocycle with amines. It offers a complementary and often milder alternative to traditional SNAr reactions for the synthesis of 1-amino derivatives, particularly with less nucleophilic amines. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C-1 position and a terminal alkyne, using a palladium catalyst and a copper co-catalyst. This method is invaluable for the synthesis of alkynyl-substituted pyridopyridazinones.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the chloro-heterocycle with an alkene, leading to the formation of a new carbon-carbon bond and the introduction of a vinyl group at the C-1 position.

The application of these advanced organic reactions to the this compound scaffold opens up a vast chemical space for the generation of novel derivatives with potential applications in drug discovery and materials science. The choice of catalyst, ligands, base, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. nih.gov

Below is an interactive data table summarizing potential advanced organic reactions.

ReactionCoupling PartnerBond FormedPotential Product
Suzuki-MiyauraBoronic Acid/EsterC-C1-Aryl/Vinyl derivative
Buchwald-HartwigAmineC-N1-Amino derivative
SonogashiraTerminal AlkyneC-C (sp)1-Alkynyl derivative
HeckAlkeneC-C (sp2)1-Vinyl derivative

Spectroscopic and Diffraction Techniques for Structural Elucidation of Pyrido 3,4 D Pyridazinone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships. For pyrido[3,4-d]pyridazinone derivatives, ¹H, ¹³C, and various 2D NMR techniques are fundamental for unambiguous structure assignment nih.govmdpi.commdpi.com.

¹H NMR spectroscopy identifies the chemical environment of hydrogen atoms (protons) within a molecule. The chemical shift (δ), signal multiplicity (splitting pattern), and integral value of each proton signal provide a wealth of structural information. In derivatives of the pyrido[3,4-d]pyridazinone core, the aromatic protons on the pyridine (B92270) ring typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic system. For instance, in a related 5-chloropyrido[3,4-d]pyrimidine derivative, aromatic protons were observed as singlets at δ 8.83 and 8.43 ppm mdpi.com. The proton attached to the nitrogen in the pyridazinone ring (N-H) is often observed as a broad singlet at a very downfield chemical shift, sometimes above 13 ppm, due to hydrogen bonding and its acidic nature mdpi.com.

Table 1: Illustrative ¹H NMR Data for a Pyrido[3,4-d]pyrimidine Derivative

Proton Chemical Shift (δ, ppm) Multiplicity
Aromatic CH 8.83 Singlet
Aromatic CH 8.43 Singlet
NH 13.04 Broad Singlet

Data is for a related 5-chloro-pyrido[3,4-d]pyrimidine-4-one structure and serves as an example of expected chemical shifts. mdpi.com

Complementing ¹H NMR, ¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its electronic environment. In pyrido[3,4-d]pyridazinone systems, carbonyl carbons (C=O) are characteristically found in the highly deshielded region of the spectrum, often above 160 ppm rsc.org. The sp²-hybridized carbons of the fused aromatic rings appear in the range of approximately 110-150 ppm. For example, in a study of 3-amino-5-chloropyridine-4-carboxamide, a precursor to related systems, the carbon signals were observed between δ 126.7 and 165.5 ppm mdpi.com. The specific chemical shifts are sensitive to the substituents on the heterocyclic core.

Table 2: Representative ¹³C NMR Chemical Shifts for a Substituted Pyridine Precursor

Carbon Atom Chemical Shift (δ, ppm)
C=O (Amide) 165.5
Aromatic C 142.3
Aromatic C 136.2
Aromatic C 135.3
Aromatic C 127.1
Aromatic C 126.7

Data is for 3-amino-5-chloropyridine-4-carboxamide, a related precursor. mdpi.com

For complex molecules where 1D spectra may be ambiguous, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton and assigning quaternary carbons mdpi.commdpi.com.

These techniques allow for the step-by-step assembly of molecular fragments, confirming the connectivity of the entire pyrido[3,4-d]pyridazinone scaffold and the precise location of substituents.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with extremely high accuracy, allowing for the confident deduction of its molecular formula mdpi.com. For 1-Chloropyrido[3,4-d]pyridazin-4(3H)-one, HRMS would confirm the elemental composition of C₇H₄ClN₃O.

Furthermore, tandem mass spectrometry (MS/MS) provides insight into the compound's structure by analyzing its fragmentation patterns. The molecule is ionized and then fragmented, and the masses of the resulting fragments are detected. The way a molecule breaks apart is often characteristic of its structure, revealing the nature and arrangement of its functional groups. The fragmentation of the pyridazinone ring system can proceed through characteristic pathways, such as the loss of small neutral molecules like CO or N₂ nih.govyoutube.comresearchgate.net. Analyzing these pathways helps to confirm the proposed structure and distinguish it from potential isomers nih.gov.

Infrared (IR) Spectroscopy for Functional Group and Electronic Structure Insights

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a compound. For this compound, the IR spectrum would display characteristic absorption bands:

N-H stretch: A broad absorption band typically in the region of 3200-3400 cm⁻¹ would indicate the presence of the N-H group in the pyridazinone ring.

C=O stretch: A strong, sharp absorption band around 1650-1700 cm⁻¹ is a definitive indicator of the carbonyl group (amide) in the lactam ring mdpi.com.

C=C and C=N stretches: Absorptions in the 1400-1600 cm⁻¹ region are characteristic of the aromatic pyridine and pyridazine (B1198779) rings core.ac.uk.

C-Cl stretch: The carbon-chlorine bond would show an absorption in the fingerprint region, typically between 600-800 cm⁻¹.

The precise positions of these bands can provide subtle information about the electronic structure and bonding within the molecule nih.govcore.ac.uk.

Table 3: Typical IR Absorption Frequencies for Pyrido[3,4-d]pyridazinone Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amide N-H Stretch 3200-3400
Carbonyl C=O Stretch 1650-1700
Aromatic C=C/C=N Stretch 1400-1600

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While NMR provides the structure in solution and MS gives connectivity information in the gas phase, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state mdpi.com. This technique involves directing X-rays at a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom in space nih.gov.

For pyrido[3,4-d]pyridazinone derivatives, X-ray crystallography can:

Provide precise bond lengths and bond angles growingscience.com.

Determine the planarity of the ring system.

Elucidate intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-stacking growingscience.comgrowingscience.com.

For example, a study on 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one confirmed its structure through single-crystal X-ray diffraction analysis nih.gov. Similarly, the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile was determined, revealing that the benzene and pyridazine rings are not coplanar growingscience.com. This level of detail is unattainable by other methods and is considered the gold standard for structural proof mdpi.comresearchgate.net.

Table 4: Compound Names Mentioned

Compound Name
This compound
3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile
3-amino-5-chloropyridine-4-carboxamide
5-chloropyrido[3,4-d]pyrimidine-4-one

Other Spectroscopic Techniques in Structural Characterization

Beyond the foundational spectroscopic techniques of NMR, IR, and mass spectrometry, a range of other analytical methods provide deeper insights into the structural and interactive properties of pyrido[3,4-d]pyridazinone derivatives. These techniques are particularly valuable for understanding the compounds' electronic properties, three-dimensional structures, and interactions with biological macromolecules. Methods such as UV-Visible and fluorescence spectroscopy, circular dichroism, and single-crystal X-ray diffraction are crucial in providing a comprehensive characterization.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is utilized to study the electronic transitions within molecules and to monitor interactions between pyrido[3,4-d]pyridazinone derivatives and biomolecules. Studies on related pyrrolo[3,4-d]pyridazinone derivatives have employed UV-Vis spectroscopy to investigate their binding mechanisms with DNA. nih.gov Changes in the absorption spectra of the compounds upon addition of DNA can indicate the formation of a complex and provide clues about the nature of the interaction.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to explore the binding of pyrido[3,4-d]pyridazinone derivatives with plasma proteins and DNA. nih.govmdpi.com Many of these derivatives exhibit intrinsic fluorescence, which can be altered upon interaction with macromolecules.

Key applications and findings include:

Protein Binding Studies: The interaction between pyrrolo[3,4-d]pyridazinone derivatives and plasma proteins like human serum albumin (HSA) and α1-acid glycoprotein (AAG) has been characterized using fluorescence quenching experiments. mdpi.com The intrinsic fluorescence of proteins, primarily from tryptophan residues, is quenched upon binding of the pyridazinone derivative, allowing for the calculation of binding constants and the number of binding sites.

DNA Interaction Mechanisms: This technique helps to elucidate how these compounds bind to DNA. For instance, fluorescence titration with potassium iodide (KI) as a quencher can help determine the binding mode. nih.gov Furthermore, the effect of ionic strength on fluorescence intensity can distinguish between electrostatic binding and other modes like groove binding. nih.gov For some pyrrolo[3,4-d]pyridazinone derivatives, a decrease in fluorescence intensity with increasing ionic strength suggested that electrostatic interactions were not the primary binding force with DNA. nih.gov

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is another valuable tool for investigating the interactions of chiral molecules or the conformational changes induced in macromolecules upon binding. In the context of pyrido[3,4-d]pyridazinone derivatives, CD spectroscopy has been used alongside UV-Vis and fluorescence spectroscopy to confirm that these compounds form stable complexes with biomacromolecules, including DNA and various plasma proteins. nih.gov

X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural elucidation, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. This technique has been instrumental in confirming the absolute structure of newly synthesized pyrido[3,4-d]pyridazinone derivatives.

For example, the molecular structure of 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one was unambiguously confirmed through single-crystal X-ray diffraction. nih.gov The analysis revealed that the compound crystallizes in different solvated forms, providing a detailed picture of its solid-state conformation and intermolecular interactions. nih.gov Similarly, the structures of other related pyridazine and pyrazolo[3,4-d]pyrimidine derivatives have been confirmed using this method, providing foundational data for further computational and biological studies. mdpi.comgrowingscience.commdpi.com

Crystallographic Data for 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one Dimethyl Sulfoxide Monosolvate (I) and Sesquisolvate (II) nih.gov
ParameterSolvate (I)Solvate (II)
Chemical FormulaC₁₄H₁₀ClN₃O₂·C₂H₆SOC₁₄H₁₀ClN₃O₂·1.5C₂H₆SO
Crystal SystemTriclinicMonoclinic
Space GroupP1C2/c
Crystallographic Data for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile growingscience.com
ParameterValue
Chemical FormulaC₁₁H₇ClN₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.817(3)
b (Å)13.533(10)
c (Å)19.607(15)
β (°)93.401(10)
Z4

Collectively, these advanced spectroscopic and diffraction techniques are indispensable for a thorough characterization of pyrido[3,4-d]pyridazinone derivatives, moving beyond simple identification to a detailed understanding of their structure, electronic properties, and interactions in biological systems.

Computational and Theoretical Chemistry Studies on 1 Chloropyrido 3,4 D Pyridazin 4 3h One Systems

Density Functional Theory (DFT) Calculations for Electronic Properties and Molecular Orbitals

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net For 1-Chloropyrido[3,4-d]pyridazin-4(3H)-one, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, can elucidate a range of electronic properties that govern its reactivity and stability. gsconlinepress.comresearchgate.net

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) indicates the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its electron-accepting capability. gsconlinepress.com The energy gap (ΔE = ELUMO - EHOMO) between these frontier orbitals is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

From these orbital energies, several chemical reactivity descriptors can be calculated:

Ionization Potential (I) : The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ) : The ability of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η) : A measure of resistance to charge transfer (η = (I - A) / 2). researchgate.net

Global Softness (S) : The reciprocal of hardness (S = 1 / 2η), indicating the molecule's capacity to receive electrons.

Electrophilicity Index (ω) : A measure of the energy lowering upon accepting electrons (ω = χ² / 2η).

These parameters, summarized in the table below, provide a quantitative framework for predicting how this compound will behave in chemical reactions. Additionally, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and highlight electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack).

Quantum Chemical ParameterFormulaSignificance
HOMO Energy (EHOMO)-Electron-donating ability
LUMO Energy (ELUMO)-Electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity and stability
Electronegativity (χ)(I + A) / 2Electron-attracting tendency
Chemical Hardness (η)(I - A) / 2Resistance to charge transfer
Global Softness (S)1 / 2ηPolarizability and reactivity
Electrophilicity Index (ω)χ² / 2ηPropensity to act as an electrophile

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT provides insights into the static electronic structure, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational flexibility of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes shape in response to its environment (e.g., in a solvent or bound to a protein). nih.gov

For a relatively rigid molecule like this pyridopyridazinone, MD simulations can:

Reveal subtle conformational changes, such as slight puckering or rotations of substituent groups.

Analyze the stability of different tautomers or protonation states in aqueous solution.

When docked into a protein active site, MD simulations can assess the stability of the binding pose, showing how the ligand and protein adapt to each other. researchgate.net This helps validate docking results and provides a more realistic picture of the ligand-protein complex.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are highly effective in predicting spectroscopic properties, which can be compared with experimental data to confirm the molecule's structure. researchgate.net For this compound, these calculations can predict key spectroscopic signatures. nih.gov

NMR Spectroscopy : Calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei. acs.orgipb.pt The calculated values, when compared to experimental spectra, help in the unambiguous assignment of signals to specific atoms within the molecule. Furthermore, indirect spin-spin coupling constants (J-couplings) can also be computed to aid in detailed structural elucidation. trygvehelgaker.no

IR Spectroscopy : The vibrational frequencies corresponding to different molecular motions (e.g., C=O stretch, N-H bend, C-Cl stretch) can be calculated. These theoretical frequencies help in assigning the absorption bands observed in experimental FT-IR spectra. researchgate.net

Spectroscopic ParameterTypical Predicted Value Range (Conceptual)Structural Information Provided
¹H NMR Chemical Shift (δ)7.0 - 9.0 ppmEnvironment of aromatic and N-H protons
¹³C NMR Chemical Shift (δ)110 - 160 ppmCarbon skeleton, presence of C=O and C-Cl groups
IR Frequency (C=O stretch)1650 - 1700 cm⁻¹Presence and environment of the ketone group
IR Frequency (N-H stretch)3100 - 3300 cm⁻¹Presence of the lactam N-H group

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire energy landscape of a chemical reaction involving this compound. This is particularly useful for understanding its synthesis or its metabolic fate. For instance, in nucleophilic aromatic substitution reactions where the chlorine atom is displaced, DFT can be used to map the reaction pathway.

This process involves:

Optimizing Geometries : Calculating the lowest-energy structures of the reactants, products, and any intermediates.

Locating Transition States (TS) : Finding the highest-energy structure along the reaction coordinate that connects reactants to products. The TS represents the energy barrier that must be overcome for the reaction to occur.

Calculating Activation Energy (Ea) : The energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations : These calculations confirm that the identified transition state correctly connects the desired reactants and products.

By modeling these pathways, researchers can predict the feasibility of a reaction, understand its mechanism, and predict the formation of potential byproducts.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. amazonaws.com For this compound, which has a structure similar to known kinase inhibitors, docking studies can predict its binding mode within the ATP-binding site of various kinases or other enzymes. mdpi.comnih.gov

The process involves placing the flexible ligand into the rigid or semi-flexible binding site of a protein and using a scoring function to estimate the strength of the interaction for thousands of possible poses. The results can identify key interactions that stabilize the ligand-protein complex, guiding the design of more potent and selective inhibitors. benthamscience.comnih.gov

The pyridopyridazinone scaffold is rich in features that can participate in crucial non-covalent interactions within a protein's binding pocket. nih.gov

Hydrogen Bonding : The lactam moiety contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The nitrogen atoms in the pyridine (B92270) and pyridazine (B1198779) rings can also act as hydrogen bond acceptors. Computational analysis of docking poses reveals which amino acid residues (e.g., backbone amides or carbonyls, or side chains of serine, threonine, aspartate) are involved in these critical hydrogen bonds.

Pi-Stacking Interactions : The aromatic pyrido[3,4-d]pyridazine (B3350088) ring system can engage in π-π stacking or T-shaped π-stacking interactions with the aromatic side chains of amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). These interactions are vital for anchoring the ligand in the binding pocket. nih.gov

Interaction TypeLigand Moiety InvolvedPotential Protein Residue Partners
Hydrogen Bond (Donor)Lactam N-HAsp, Glu, Backbone C=O
Hydrogen Bond (Acceptor)Lactam C=O, Ring NitrogensLys, Arg, Ser, Thr, Backbone N-H
Pi-StackingFused Aromatic RingsPhe, Tyr, Trp
Hydrophobic/Van der WaalsEntire ScaffoldAla, Val, Leu, Ile, Met

While docking scores provide a rapid assessment of binding, more rigorous methods are used to calculate the binding free energy (ΔGbind). The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are popular for this purpose. nih.govelsevierpure.com

These "end-point" methods calculate the binding free energy by combining molecular mechanics energies with continuum solvation models. frontiersin.orgnih.gov The calculation involves taking snapshots from an MD simulation of the ligand-protein complex and calculating the following components:

ΔEMM : The change in molecular mechanics energy (van der Waals and electrostatic interactions) in the gas phase.

ΔGsolv : The change in solvation free energy, which includes a polar component (calculated with GB or PB models) and a non-polar component (often proportional to the solvent-accessible surface area).

-TΔS : The change in conformational entropy upon binding (often omitted due to high computational cost and potential for large errors, but important for accurate absolute affinities).

The final ΔGbind provides a more accurate estimate of binding affinity than docking scores alone and is useful for ranking a series of related compounds. researchgate.net

Binding Free Energy ComponentDescriptionTypical Contribution
ΔEvdw (Van der Waals)Shape complementarity and dispersion forcesFavorable (Negative)
ΔEelec (Electrostatic)Coulombic interactions (e.g., hydrogen bonds)Favorable (Negative)
ΔGpolar (Polar Solvation)Energy cost of desolvating polar groupsUnfavorable (Positive)
ΔGnonpolar (Non-polar Solvation)Energy gain from hydrophobic effectFavorable (Negative)
ΔGbind (Total)Overall binding free energyFavorable (Negative)

Due to a lack of specific research data on the conformational changes of this compound upon ligand binding in the provided search results, a detailed article on this specific topic cannot be generated at this time. Scholarly articles discussing the precise computational and theoretical chemistry studies, including molecular dynamics simulations and binding energy analyses for this exact compound, are not available in the search output.

The search results primarily focus on related but structurally distinct compounds, such as pyrido[3,4-d]pyrimidine derivatives. While these studies employ relevant computational methods, applying their findings to this compound would be scientifically inaccurate and speculative. To provide a thorough and accurate analysis as requested, research data specific to the target compound is necessary.

Structure Activity Relationship Sar Investigations and Molecular Design Principles for Pyrido 3,4 D Pyridazinone Based Molecular Probes Non Clinical Focus

Systematic Modification of the Pyrido[3,4-d]pyridazinone Scaffold and Analogues

The core strategy in understanding the structure-activity relationships (SAR) of pyrido[3,4-d]pyridazinone derivatives involves the systematic modification of the scaffold. This process allows researchers to probe the impact of various structural changes on the molecule's properties. Key modifications often involve the introduction, removal, or alteration of functional groups at different positions of the pyridopyridazinone core.

One common approach is the synthesis of a library of analogues where specific regions of the molecule are systematically altered. For instance, researchers have explored the impact of different substituents at various positions on the pyridone and pyridazine (B1198779) rings. These modifications can include changes in steric bulk, electronic properties, and hydrogen bonding capabilities. Such systematic changes are crucial for building a comprehensive SAR profile.

Scaffold hopping is another strategy employed, where the core pyridopyridazinone structure is replaced with a different but structurally related scaffold to explore new chemical space while retaining key interaction features. This can lead to the discovery of novel chemotypes with improved properties. The goal of these modifications is to identify key structural motifs that are essential for molecular recognition and to understand how subtle changes can modulate activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that plays a pivotal role in the predictive design of novel pyrido[3,4-d]pyridazinone derivatives. nih.govjapsonline.com By establishing a mathematical relationship between the chemical structure and the observed activity, QSAR models can forecast the properties of unsynthesized compounds, thereby prioritizing synthetic efforts. patsnap.com

The development of a robust QSAR model begins with a dataset of compounds with known activities. nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized into different types, such as 2D, 3D, and fingerprint-based. nih.gov

Statistical methods, such as multiple linear regression, partial least squares (PLS), and machine learning algorithms, are then used to build the QSAR model. nih.gov For instance, a 3D-QSAR study might utilize methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate the 3D steric and electrostatic fields of the molecules with their activities. researchgate.net The predictive power of the generated models is rigorously validated using both internal and external sets of compounds. nih.gov Successful QSAR models provide valuable insights into the structural requirements for desired activity and guide the design of new, more potent analogues. nih.govpatsnap.com

Pharmacophore Development and Lead Optimization Strategies

Pharmacophore modeling is a crucial component of lead optimization, defining the essential three-dimensional arrangement of functional groups necessary for molecular recognition at a target site. nih.gov For pyrido[3,4-d]pyridazinone-based probes, a pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govnih.gov

The process often starts with a set of active compounds, from which a common feature pharmacophore is generated. nih.gov This model serves as a 3D query to screen virtual compound libraries for new molecules that fit the pharmacophoric requirements. It can also guide the structural modification of existing leads to better match the ideal pharmacophore. patsnap.com

Lead optimization is an iterative process that aims to enhance the desired properties of a lead compound while minimizing undesirable ones. patsnap.comdanaher.com This involves a cycle of designing, synthesizing, and testing new analogues. patsnap.com Strategies employed in the optimization of pyridopyridazinone derivatives include:

Structure-Activity Relationship (SAR) Analysis: Systematically modifying the lead structure to understand the contribution of different functional groups to its activity. patsnap.com

Bioisosteric Replacement: Substituting a functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetic properties. patsnap.com

Scaffold Hopping: Replacing the core structure with a different one while maintaining the key pharmacophoric features. patsnap.comnih.gov

Computational tools such as molecular docking and molecular dynamics simulations are often used in conjunction with pharmacophore modeling to visualize and predict the binding modes of the designed compounds, further guiding the optimization process. patsnap.comresearchgate.netnih.gov

Impact of Substituent Nature and Position on Molecular Interactions and Target Binding

The nature and position of substituents on the pyrido[3,4-d]pyridazinone scaffold have a profound impact on its molecular interactions and binding affinity to target proteins. nih.gov The strategic placement of different functional groups can significantly alter the compound's electronic distribution, steric profile, and hydrogen bonding capacity, thereby influencing its biological activity.

Systematic exploration of substituents at the C-5, C-7, and C-8 positions of the pyrido[3,4-d]pyridazinone core has been a key focus of SAR studies. nih.gov These positions are often critical for modulating the compound's interaction with its molecular target.

The C-7 and C-8 positions are also crucial for fine-tuning the electronic properties and hydrogen bonding potential of the scaffold. Substituents at these positions can engage in specific interactions with amino acid residues in a target's active site. For example, an electron-withdrawing group at C-8, such as a cyano group, has been shown to be more potent than a fluorine atom at the same position in certain contexts. nih.gov The choice of substituents is therefore a critical aspect of designing potent and selective molecular probes.

The following table summarizes the impact of various substituents at different positions on the pyrido[3,4-d]pyridazinone scaffold based on reported SAR studies.

PositionSubstituent TypeObserved Impact on ActivityReference
C-5 Aryl, AlkylModulates steric fit and lipophilicity nih.gov
C-7 VariousInfluences hydrogen bonding and electronic properties nih.gov
C-8 Electron-withdrawing (e.g., CN)Can increase potency compared to less electron-withdrawing groups (e.g., F) nih.gov
C-8 Halogens (e.g., F)Can be synthetically more accessible for initial SAR studies nih.gov

Halogen substituents, such as fluorine, chlorine, bromine, and iodine, can significantly influence the reactivity and molecular recognition properties of pyrido[3,4-d]pyridazinone derivatives. mdpi.com Halogens can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can contribute to the stability of a ligand-protein complex. mdpi.commdpi.com

In the context of molecular recognition, a strategically placed halogen can act as a hydrogen bond acceptor or a halogen bond donor, forming specific interactions with the target protein. mdpi.commdpi.com The directionality and strength of these interactions can contribute to both the affinity and selectivity of the molecular probe. Therefore, the careful selection and placement of halogen substituents are important considerations in the design of pyrido[3,4-d]pyridazinone-based molecules.

Biological Target Identification and Mechanism of Action Studies for Pyrido 3,4 D Pyridazinone Derivatives Non Clinical, Mechanistic Focus

Poly(ADP-ribose) Polymerase-1 (PARP-1) as a Key Biological Target

The enzyme PARP-1 is a critical component of the DNA damage response, particularly in the base excision repair (BER) pathway for single-strand breaks. researchgate.net Its inhibition has become a significant therapeutic strategy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. researchgate.net Pyrido[3,4-d]pyridazinone derivatives have been designed as potent PARP-1 inhibitors, utilizing the core scaffold as an isostere of the phthalazine (B143731) nucleus found in established inhibitors like Olaparib. researchgate.netnih.gov

The inhibitory mechanism of pyrido[3,4-d]pyridazinone derivatives against PARP-1 is rooted in their ability to compete with the native substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), for binding within the enzyme's catalytic domain. researchgate.netnih.gov The catalytic pocket of PARP-1 contains a highly conserved triad (B1167595) of residues (Histidine-862, Tyrosine-896, and Glutamate-988) essential for NAD+ binding and catalysis. nih.gov

Molecular docking simulations reveal that the pyridopyridazinone scaffold effectively occupies the nicotinamide-binding site of the catalytic pocket. nih.gov The lactam moiety of the pyridopyridazinone core acts as a key pharmacophore, mimicking the carboxamide group of the nicotinamide portion of NAD+. This allows the derivatives to form critical hydrogen bonds that anchor them within the active site, preventing the binding and subsequent catalytic breakdown of NAD+ and thereby halting the process of poly(ADP-ribosyl)ation. researchgate.netnih.gov

The stability of the complex formed between pyrido[3,4-d]pyridazinone inhibitors and the PARP-1 active site is determined by a network of specific molecular interactions. researchgate.net Molecular modeling studies have identified several key amino acid residues that are crucial for this stabilization. nih.gov

Key interactions include:

Hydrogen Bonding: The designed compounds form crucial hydrogen bond interactions with the backbone amide of Glycine-863 and the side chain of Serine-904. researchgate.netnih.gov These interactions are fundamental to the anchoring of the inhibitor within the catalytic site.

π-π Stacking: A favorable π-π stacking interaction occurs between the aromatic system of the inhibitor and the side chain of Tyrosine-907. researchgate.netnih.gov

Hydrogen-π Interactions: Additional stabilization is provided by a hydrogen-π stacking interaction with the side chain of Tyrosine-896. researchgate.netnih.gov

These combined interactions ensure a high-affinity binding of the pyridopyridazinone derivatives to the PARP-1 active site, leading to potent enzymatic inhibition. researchgate.net

Interacting ResidueType of InteractionRole in Complex Stabilization
Glycine-863 Hydrogen BondAnchors the inhibitor in the active site. researchgate.netnih.gov
Serine-904 Hydrogen BondProvides a key anchoring point for the inhibitor. researchgate.netnih.gov
Tyrosine-907 π-π StackingStabilizes the aromatic core of the ligand. researchgate.netnih.gov
Tyrosine-896 Hydrogen-π StackingContributes to the overall binding affinity. researchgate.netnih.gov

Fer Tyrosine Kinase (FER TK) and RAF Kinase Modulation

Pyrido[3,4-d]pyridazinone derivatives have also been identified as potent inhibitors of protein kinases, a large family of enzymes that regulate a majority of cellular pathways. Specifically, they have shown activity against the non-receptor Fer tyrosine kinase and the serine/threonine-specific RAF kinases, both of which are components of critical signaling cascades often dysregulated in cancer. nih.govnih.gov

The ATP-binding site of kinases is located between the N- and C-lobes of the catalytic domain and features a flexible "hinge" region that connects these lobes. nih.gov ATP-competitive inhibitors typically form one or more hydrogen bonds with the backbone of this hinge region. nih.gov

FER TK: For FER kinase inhibitors, X-ray crystallography of a surrogate kinase (FES) complexed with a pyridopyridazinone derivative revealed that the bicyclic scaffold binds in the ATP pocket. nih.gov Key interactions involve the formation of hydrogen bonds between the inhibitor and the kinase hinge region, which are critical for potent binding. nih.gov

RAF Kinase: A pyrido[2,3-d]pyridazin-8(7H)-one derivative, GNE-9815, was identified as a Type II pan-RAF inhibitor. nih.gov This class of inhibitors binds not only to the ATP site but also extends into an adjacent allosteric pocket. The pyridopyridazinone moiety serves as the hinge-binding motif, but notably, it forms minimal polar contacts with the hinge. nih.gov This unique binding mode, relying more on shape complementarity and hydrophobic interactions within the adenine region, contributes to its high selectivity. nih.gov

Target KinaseHinge Binding CharacteristicsKey Feature
FER TK Forms hydrogen bonds with the kinase hinge region. nih.govClassic ATP-competitive binding mode.
RAF Kinase Functions as a hinge-binding motif with minimal polar contacts. nih.govRelies on shape complementarity and hydrophobic interactions. nih.gov

Achieving selectivity among the highly conserved ATP-binding sites of over 500 human kinases is a major challenge in drug design. Pyrido[3,4-d]pyridazinone derivatives have demonstrated mechanisms to achieve notable selectivity.

FER TK Selectivity: The selectivity of FER inhibitors can be modulated by structural modifications to the pyridopyridazinone scaffold. For instance, derivatization at the C-5 position can introduce substituents that interact with non-conserved residues outside the immediate hinge region. nih.gov The size of the amino acid side chain at a specific position (corresponding to L638 in FES) can determine whether an inhibitor binds, thereby conferring selectivity against other kinases that have bulkier residues like tyrosine or phenylalanine at the equivalent position. nih.gov

RAF Kinase Selectivity: The exquisite kinase selectivity of the pan-RAF inhibitor GNE-9815 is attributed directly to its pyridopyridazinone hinge-binder. nih.gov By limiting strong, polar hydrogen bond interactions with the highly conserved hinge backbone and instead relying on a better fit in the less-conserved lipophilic pocket, the compound avoids binding to a wide range of other kinases, making it one of the most selective RAF inhibitors reported. nih.gov

Cyclooxygenase-2 (COX-2) Inhibitory Mechanisms

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. mdpi.com While the COX-1 isoform is constitutively expressed and has homeostatic functions, COX-2 is inducible and upregulated at sites of inflammation. nih.gov Selective inhibition of COX-2 is a therapeutic goal to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition. nih.gov

Molecular docking studies on related pyrido[2,3-d]pyridazine-2,8-dione and pyrrolo[3,4-d]pyridazinone derivatives have provided insights into their COX-2 inhibitory mechanism. nih.govrsc.org These studies show that the compounds position themselves within the active site of COX-2 in a manner similar to known selective inhibitors. nih.gov The mechanism involves the insertion of the scaffold into the main channel of the COX enzyme, where it can form key interactions that block substrate access. For some derivatives, the binding mode allows access to a specific side pocket within the COX-2 active site, an interaction characteristic of selective COX-2 inhibitors. researchgate.net This preferential binding is a key structural feature that underpins the selective inhibition of the COX-2 isoenzyme over COX-1. nih.govrsc.org

Investigation of p38 Mitogen-Activated Protein Kinase (MAPK) Interactions

Research into the interaction of pyrido[3,4-d]pyridazinone and its analogs with p38 MAPK has provided valuable insights into their potential as anti-inflammatory agents. While direct studies on 1-Chloropyrido[3,4-d]pyridazin-4(3H)-one are limited, research on structurally related compounds, such as 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones, has demonstrated significant inhibitory activity against p38 MAP kinase. nih.gov

A study exploring the structure-activity relationships (SAR) of these related compounds identified key structural features necessary for potent p38 inhibition. The pyrido-pyrimidone scaffold was found to be a viable platform for developing selective inhibitors. nih.gov For instance, certain derivatives exhibited equipotent activity to known quinazolinone-based p38 inhibitors. nih.gov Molecular modeling and docking studies suggest that these compounds bind to the ATP-binding pocket of the p38 enzyme, forming crucial hydrogen bond interactions with key residues in the hinge region.

Table 1: p38 MAPK Inhibitory Activity of Representative Pyrido-Pyrimidone Analogs
CompoundChemical Scaffoldp38 Inhibition (IC50)Reference
Analog 243,4-dihydropyrimido[4,5-d]pyrimidin-2-oneGood nih.gov
Analog 423,4-dihydropyrimido[4,5-d]pyrimidin-2-oneGood nih.gov
Analog 543,4-dihydropyrido[4,3-d]pyrimidin-2-oneEquipotent to quinazolinone series nih.gov

Adenosine (B11128) Receptor Ligand Discovery and Binding Characterization

The pyridopyridazinone scaffold has also been explored for its potential to interact with adenosine receptors. While direct binding data for this compound is not available, studies on the related pyrazolo[3,4-d]pyridazine scaffold have yielded high-affinity antagonists for the adenosine A1 and A3 receptors. nih.gov

The design and synthesis of these derivatives have demonstrated that specific substitutions on the heterocyclic core are crucial for affinity and selectivity. For example, the introduction of a 3-phenyl group, a 7-benzylamino group, and a 1-methyl group on the pyrazolopyridazine scaffold resulted in a compound with a 21 nM affinity for the human A1 receptor and a 55 nM affinity for the human A3 receptor. nih.gov These findings suggest that the broader pyridopyridazinone chemical space is a promising area for the discovery of novel adenosine receptor ligands.

Table 2: Adenosine Receptor Affinity of a Pyrazolo[3,4-d]pyridazine Derivative
CompoundScaffoldHuman A1 Receptor Affinity (Ki)Human A3 Receptor Affinity (Ki)Reference
10bPyrazolo[3,4-d]pyridazine21 nM55 nM nih.gov

Advanced Chemical Biology Methodologies for Target Deconvolution

Identifying the precise molecular targets of novel compounds is a critical step in drug discovery and chemical biology. For pyrido[3,4-d]pyridazinone derivatives, several advanced methodologies are being employed to elucidate their mechanism of action and identify on- and off-targets.

Affinity-Based Probes for Proteome-Wide Target Profiling

Affinity-based chemical proteomics is a powerful tool for identifying the direct binding partners of a small molecule within a complex biological system. This approach involves designing and synthesizing a probe molecule, typically by incorporating a photoreactive group and a reporter tag (like biotin) onto the parent compound's scaffold. d-nb.info

For kinase inhibitors with related scaffolds, such as imidazopyrazines, photoaffinity probes have been successfully used to perform proteome-wide selectivity profiling. nih.gov These probes, upon photoactivation, covalently bind to their target proteins, which can then be enriched and identified using mass spectrometry. chemrxiv.org This methodology allows for the unbiased identification of both expected and unexpected targets, providing a comprehensive view of a compound's interactions. nih.govnih.gov

Ligand-Based and Target-Based Approaches for Mechanism Elucidation

In conjunction with affinity-based methods, computational approaches play a significant role in target deconvolution.

Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. nih.govresearchgate.net By comparing the structure of a pyrido[3,4-d]pyridazinone derivative to databases of known active compounds, potential targets can be predicted. nih.gov This approach is particularly useful when the three-dimensional structure of the target is unknown. researchgate.net

Target-Based Approaches (Structure-Based): When the structure of a potential target protein is available, molecular docking can be employed to predict the binding mode and affinity of a ligand. nih.gov This technique was utilized in the study of pyridopyridazinone derivatives as PARP-1 inhibitors, where docking simulations revealed key hydrogen bond and stacking interactions within the enzyme's active site. nih.gov Combining ligand-based and structure-based methods can create a more robust and predictive virtual screening pipeline. mdpi.com

These advanced chemical biology and computational techniques are essential for the thorough characterization of novel compounds like this compound and its derivatives, paving the way for a deeper understanding of their biological functions and therapeutic potential.

Emerging Research Directions and Future Perspectives for 1 Chloropyrido 3,4 D Pyridazin 4 3h One Chemistry

Exploration of Novel Synthetic Pathways to Access Structurally Diverse Analogues

The core structure of 1-chloropyrido[3,4-d]pyridazin-4(3H)-one offers a versatile platform for chemical modification. The reactivity of the chlorine atom at the 1-position makes it an excellent handle for introducing a wide array of substituents through nucleophilic substitution reactions. nih.gov This allows for the systematic exploration of the chemical space around the pyridopyridazinone core to establish structure-activity relationships (SAR).

Recent synthetic efforts have focused on developing efficient and flexible routes to generate libraries of analogues. These strategies often involve the construction of the bicyclic ring system from readily available starting materials, such as substituted pyridines or pyridazines. For instance, condensation and cyclization reactions are commonly employed to build the pyridopyridazinone framework. nih.gov

One notable approach involves the Japp-Klingemann reaction to synthesize 3,8-disubstituted pyridopyridazinones. mdpi.com This method provides a pathway to introduce diversity at multiple positions on the scaffold. Furthermore, modifications of the core structure, such as the synthesis of pyrido[3,4-c]pyridazine-3,8-dione from 4-methyl pyridazine-6-one, have been reported, showcasing the adaptability of synthetic strategies to create isomeric and structurally related compounds. mdpi.comresearchgate.net

The exploration of post-synthetic modifications of the pyridopyridazinone core is another active area of research. These modifications can include, but are not limited to, Suzuki and other palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups, thereby expanding the structural diversity and potential biological activity of the resulting compounds.

Starting MaterialReaction TypeResulting AnalogueReference
Substituted PyridinesCondensation/CyclizationPyrido[3,4-d]pyridazinone core nih.gov
2-chloro-3-aminopyridineJapp-Klingemann reaction3,8-disubstituted pyridopyridazinone mdpi.com
4-methyl pyridazine-6-oneCondensation/Ring ClosurePyrido[3,4-c]pyridazine-3,8-dione mdpi.comresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Molecular Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of novel this compound analogues is no exception. These computational tools are being increasingly utilized to accelerate the identification of promising drug candidates with improved efficacy and safety profiles. nih.govmdpi.com

In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are instrumental in predicting the binding affinity and biological activity of newly designed molecules. nih.govresearchgate.net For example, molecular docking simulations have been successfully used to predict the binding modes of pyridopyridazinone derivatives within the active sites of their target proteins, providing valuable insights for lead optimization. nih.govresearchgate.net Computational ADME (Absorption, Distribution, Metabolism, and Excretion) studies also play a crucial role in the early stages of drug design by predicting the pharmacokinetic properties of virtual compounds, thus helping to prioritize candidates with favorable drug-like characteristics. nih.govresearchgate.net

Computational TechniqueApplication in Pyrido[3,4-d]pyridazinone DesignKey Benefit
Molecular DockingPredicting binding modes and affinities to biological targets. nih.govresearchgate.netRational design of more potent and selective inhibitors.
2D-QSAREstablishing relationships between chemical structure and biological activity. nih.govGuiding the design of analogues with enhanced activity.
ADMET PredictionForecasting pharmacokinetic and toxicity profiles. nih.govEarly identification of candidates with good drug-like properties.
Deep LearningGenerating novel molecular structures with desired properties. nih.govAccelerating the discovery of innovative chemical scaffolds.

Discovery of New Biological Target Classes Beyond Current Scope

While the pyrido[3,4-d]pyridazinone scaffold has been extensively explored for its kinase inhibitory activity, particularly against targets like FER tyrosine kinase, recent research has unveiled its potential to interact with a broader range of biological targets. nih.govnih.gov This expansion of the target landscape opens up new avenues for the development of therapies for a variety of diseases.

One significant area of exploration is the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair. nih.govresearchgate.net Pyridopyridazinone derivatives have been designed as isosteres of the phthalazine (B143731) nucleus found in the approved PARP-1 inhibitor Olaparib, demonstrating potent inhibitory activity. nih.govresearchgate.net This suggests that the pyridopyridazinone scaffold can serve as a valuable pharmacophore for developing novel anticancer agents that target DNA damage response pathways.

Beyond oncology, pyridopyridazinone and related pyridazine (B1198779) derivatives are being investigated for their potential in treating other conditions. For instance, derivatives have been designed as multifunctional agents for Alzheimer's disease, aiming to simultaneously inhibit acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation. nih.gov Furthermore, the anti-inflammatory properties of this scaffold are being explored through the inhibition of targets such as cyclooxygenases (COX-1/COX-2) and phosphodiesterase 4 (PDE4). nih.govnih.gov The discovery of pyridopyridazinone derivatives as inhibitors of vascular adhesion protein-1 (VAP-1) further broadens the therapeutic potential of this chemical class. nih.gov

Biological Target ClassSpecific Target ExampleTherapeutic Area
DNA Repair EnzymesPoly(ADP-ribose) polymerase-1 (PARP-1) nih.govresearchgate.netOncology
Enzymes in NeurodegenerationAcetylcholinesterase (AChE) nih.govAlzheimer's Disease
Inflammatory EnzymesCyclooxygenase (COX) nih.govInflammation
Signal Transduction ProteinsPhosphodiesterase 4 (PDE4) nih.govInflammatory Diseases
Cell Adhesion MoleculesVascular Adhesion Protein-1 (VAP-1) nih.govInflammation
KinasesFER Tyrosine Kinase nih.govnih.govOncology

Development of Pyrido[3,4-d]pyridazinone Derivatives as Advanced Chemical Tools and Probes

The inherent properties of the pyrido[3,4-d]pyridazinone scaffold make it an attractive framework for the development of sophisticated chemical tools and probes. These specialized molecules are designed to investigate biological processes with high precision and can be invaluable for target identification, validation, and elucidation of drug mechanisms of action.

One promising application is in the development of imaging agents. For example, pyridazinone analogues have been synthesized and evaluated as potential cardiac positron emission tomography (PET) tracers. researchgate.net By incorporating a positron-emitting radionuclide, these compounds can be used to visualize and quantify biological processes in vivo, offering a non-invasive window into disease states.

Furthermore, the pyridopyridazinone core can be functionalized to create fluorescent probes. nih.govmdpi.com By attaching a fluorophore to the scaffold, researchers can develop probes that light up specific cellular components or report on the activity of a particular enzyme. This approach has been successfully used with other heterocyclic systems like imidazopyridines for applications in bioimaging and metal ion detection. nih.gov The development of a library of fluorescent probes can enable efficient screening for tumor-imaging agents by identifying enzymatic activities that are unique to cancer cells. rsc.org

Another strategy involves the synthesis of biotinylated derivatives. nih.gov Biotin can be attached to a pyridopyridazinone analogue to create a probe for affinity-based pulldown experiments, which are used to identify the protein targets of a small molecule. This is a powerful technique for target deconvolution and for understanding the polypharmacology of a drug candidate. The development of a highly selective pyridopyridazinone-based pan-RAF kinase inhibitor, GNE-9815, highlights its potential as a valuable chemical probe for interrogating RAF biology. nih.gov

Type of Chemical ToolApplicationExample of Functionalization
PET TracersIn vivo imaging of biological processes. researchgate.netIncorporation of a positron-emitting isotope.
Fluorescent ProbesBioimaging and sensing of cellular events. nih.govmdpi.comAttachment of a fluorophore.
Affinity ProbesTarget identification and validation. nih.govConjugation with biotin.
Selective InhibitorsInterrogation of specific biological pathways. nih.govOptimization for high potency and selectivity.

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